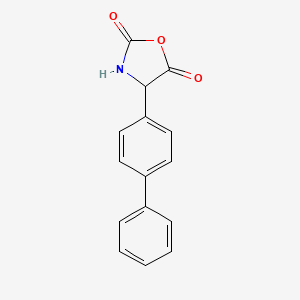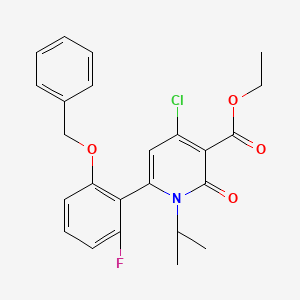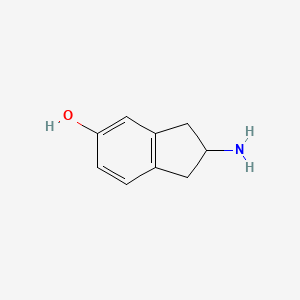
5-Hydroxy-2-aminoindane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoindan-5-ol is a chemical compound belonging to the aminoindane family It is characterized by an indane ring structure with an amino group at the second position and a hydroxyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoindan-5-ol typically involves the reduction of 2-nitroindan-5-ol. The process begins with the nitration of indan-5-ol to form 2-nitroindan-5-ol, followed by catalytic hydrogenation to yield 2-Aminoindan-5-ol. Common catalysts used in this reduction include palladium on carbon (Pd/C) and platinum oxide (PtO2).
Industrial Production Methods: Industrial production of 2-Aminoindan-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Aminoindan-5-ol.
Types of Reactions:
Oxidation: 2-Aminoindan-5-ol can undergo oxidation reactions to form corresponding quinones or imines. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form 2-aminoindan, especially under strong reducing conditions using agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (e.g., bromine) and sulfonyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), sulfonyl chlorides
Major Products Formed:
Oxidation: Quinones, imines
Reduction: 2-Aminoindan
Substitution: Halogenated or sulfonated derivatives
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s interactions with biological systems are studied to understand its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in neuropharmacology.
Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Aminoindan-5-ol involves its interaction with monoamine transporters and receptors. It has been shown to affect the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can modulate synaptic transmission and influence various neurological pathways. The compound’s affinity for specific receptor subtypes, such as α2-adrenergic receptors, further contributes to its pharmacological profile.
Comparaison Avec Des Composés Similaires
2-Aminoindan: Lacks the hydroxyl group at the fifth position, resulting in different pharmacological properties.
5-Methoxy-2-aminoindan: Contains a methoxy group at the fifth position, altering its interaction with monoamine transporters.
5,6-Methylenedioxy-2-aminoindan: Features a methylenedioxy group, providing distinct psychoactive effects.
Uniqueness: 2-Aminoindan-5-ol’s unique structure, with both an amino and hydroxyl group, allows for specific interactions with biological targets that are not observed with its analogs. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-8-3-6-1-2-9(11)5-7(6)4-8/h1-2,5,8,11H,3-4,10H2 |
Clé InChI |
CNMRLASNNLSRGL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC(=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


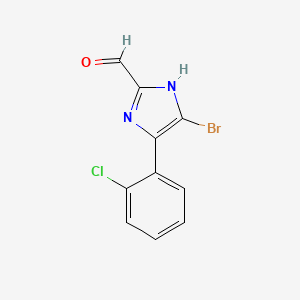
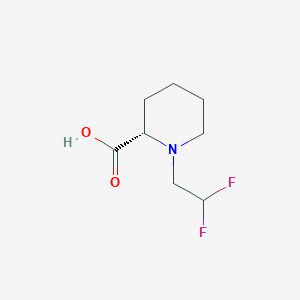
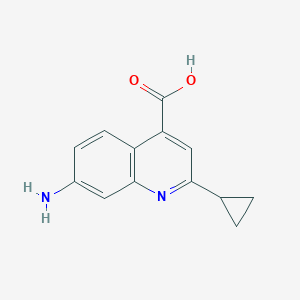


![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
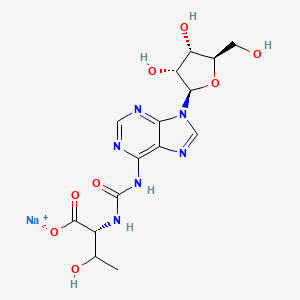
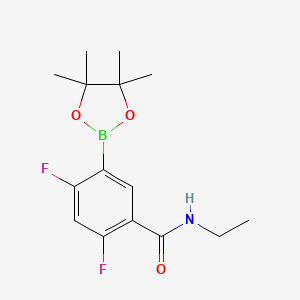
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
